[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
CAS No.: 1018069-81-2
Cat. No.: VC0001468
Molecular Formula: C33H31Cl2N5O3
Molecular Weight: 616.5 g/mol
* For research use only. Not for human or veterinary use.
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride - 1018069-81-2](/images/no_structure.jpg)
CAS No. | 1018069-81-2 |
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Molecular Formula | C33H31Cl2N5O3 |
Molecular Weight | 616.5 g/mol |
IUPAC Name | [4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride |
Standard InChI | InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H |
Standard InChI Key | VLWKPMDUDFMWBO-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl |
Canonical SMILES | CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl |
Chemical Identity and Structural Properties
Nomenclature and Molecular Structure
The IUPAC name of the compound reflects its complex heterocyclic architecture: [4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride. Its molecular formula is C33H31Cl2N5O3, with a molecular weight of 616.5 g/mol. The structure integrates a benzotriazine core substituted with methyl, chloro, and anilino groups, coupled to a benzoate ester and a pyrrolidine-containing ethoxy side chain. Protonation of the pyrrolidine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing solubility .
Physicochemical Characteristics
Key physicochemical properties include:
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Solubility: Freely soluble in dimethyl sulfoxide (DMSO) at 5 mg/mL (8.11 mM) .
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Storage: Stable at -20°C for one month or -80°C for six months in anhydrous form .
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Spectral Data: The InChI string (InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(...)) provides a unique identifier for computational modeling.
Pharmacological Profile
Mechanism of Action
TG 100801 serves as a prodrug, undergoing esterase-mediated hydrolysis in ocular tissues to release TG 100572. The active metabolite inhibits kinase activity with nanomolar potency:
Kinase Target | IC50 (nM) |
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VEGFR1 | 2 |
VEGFR2 | 7 |
FGFR1 | 2 |
FGFR2 | 16 |
PDGFRβ | 13 |
Src | 0.4 |
Lyn | 0.1 |
This multi-targeted action disrupts VEGF-induced ERK phosphorylation and endothelial cell proliferation (IC50 = 610 ± 72 nM in hRMVEC cells) .
Ocular Pharmacokinetics
Topical administration in animal models achieves rapid ocular absorption:
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Peak Concentration (Cmax): 23.4 µM of TG 100572 in choroid/sclera within 30 minutes .
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Retinal Penetration: Limited distribution to retinal tissues (<5% of choroidal levels) .
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Half-Life: Short ocular elimination (t1/2 < 2 hours), necessitating thrice-daily dosing .
Notably, systemic exposure remains undetectable in plasma, minimizing off-target effects .
Preclinical Development and Efficacy
Choroidal Neovascularization Models
In murine laser-induced CNV, topical TG 100801 (0.3–1% solution) reduced lesion area by 40–60% versus controls. Optical coherence tomography confirmed decreased retinal thickening and fluorescein leakage, correlating with inhibited vascular permeability .
Retinal Vein Occlusion
Rat models of venous thrombosis demonstrated dose-dependent suppression of edema following five topical doses over three days. Histopathology revealed attenuated vascular congestion and inflammatory infiltration .
Synthesis and Prodrug Optimization
Chemical Synthesis
Palanki et al. (2008) detailed the synthesis via esterification of TG 100572’s phenolic moiety with benzoyl chloride. The prodrug design balanced stability (shelf-life >12 months at 25°C) with rapid hydrolysis in esterase-rich ocular tissues .
Formulation Challenges
Despite high in vitro potency, achieving therapeutic retinal concentrations remains challenging due to rapid clearance. Strategies like nanoparticle encapsulation or sustained-release matrices are under investigation to prolong ocular residence .
Clinical Implications and Future Directions
Age-Related Macular Degeneration
TG 100801’s ability to suppress CNV without systemic toxicity positions it as an alternative to intravitreal anti-VEGF agents. Phase I trials confirmed tolerability, though efficacy in humans awaits validation .
Diabetic Retinopathy
Preclinical reductions in retinal edema suggest potential for diabetic macular edema. Combining kinase inhibition with anti-inflammatory agents could enhance efficacy in multifactorial pathologies .
Therapeutic Limitations
Low retinal bioavailability and frequent dosing requirements necessitate improved formulations. Hybrid prodrugs with enhanced lipophilicity or efflux pump evasion are in development .
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